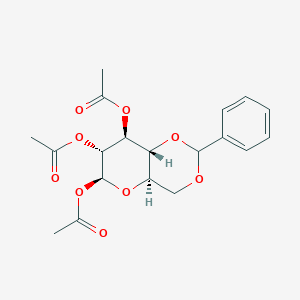

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose is a derivative of glucose, a simple sugar that is a fundamental building block in many biological processes. This compound is characterized by the presence of acetyl groups at the 1, 2, and 3 positions, and a benzylidene group spanning the 4 and 6 positions of the glucopyranose ring. These modifications make it a valuable intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. The process begins with the reaction of glucose with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. This reaction forms the benzylidene acetal protecting group at the 4 and 6 positions. The intermediate product is then acetylated using acetic anhydride in pyridine to introduce the acetyl groups at the 1, 2, and 3 positions .

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the acetylation step and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Key Reaction Pathways

The compound undergoes transformations involving its acetyl and benzylidene groups, as well as the glucopyranose ring. Major reaction types include:

Ester Migration and Participation

- The acetyl groups at C-2, C-3, and C-4 are prone to ester migration under acidic or basic conditions, particularly during glycosylation reactions. This behavior is critical in directing stereochemical outcomes in oligosaccharide synthesis .

- Remote ester participation (e.g., from C-2) can influence the stereoselectivity of glycosidic bond formation, though evidence for distal participation remains debated .

Benzylidene Acetal Cleavage

- The 4,6-O-benzylidene acetal is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield 1,2,3-tri-O-acetyl-D-glucopyranose derivatives .

- Hydrogenolysis (e.g., H₂/Pd-C) removes the benzylidene group, enabling further functionalization at C-4 and C-6 .

Polymerization

- In the presence of Lewis acids (e.g., BF₃·OEt₂), the compound acts as a monomer for synthesizing (1→4)-β-D-glucans. Optimal polymerization occurs at 40°C, yielding oligosaccharides with a degree of polymerization (DP) up to 5.7 .

Reagents, Conditions, and Products

Mechanistic Insights

- Steric and Electronic Effects : The acetyl groups at C-2 and C-3 hinder nucleophilic attack at the anomeric center, promoting neighboring-group participation in glycosylation .

- Conformational Flexibility : The benzylidene acetal locks the glucopyranose ring in a rigid 4,6-O-benzylidene conformation, reducing side reactions during polymerization .

- Solvent Dependence : Polar aprotic solvents (e.g., dichloroethane) enhance Lewis acid-catalyzed polymerization efficiency .

Comparative Stability

| Functional Group | Stability Under Acidic Conditions | Stability Under Basic Conditions |

|---|---|---|

| Benzylidene acetal | Labile (cleaved by TFA) | Stable |

| Acetyl groups | Stable | Labile (saponified by NaOH/MeOH) |

Case Study: Polymerization Optimization

| Temperature (°C) | Catalyst (BF₃·OEt₂) | DP Achieved | Yield (%) |

|---|---|---|---|

| 0 | 2.0 equiv | 3.1 | 61 |

| 40 | 2.0 equiv | 5.7 | 89 |

| 60 | 2.0 equiv | Decomposition | <10 |

Critical Challenges

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- As an intermediate in the synthesis of complex carbohydrates and glycosides.

- Useful in the preparation of various carbohydrate derivatives due to its protective groups that allow selective reactions.

-

Biological Studies

- Serves as a model compound for studying carbohydrate-protein interactions.

- Important for understanding glycosylation processes and enzyme-substrate interactions.

-

Medicinal Chemistry

- Potential use in drug delivery systems due to its ability to form stable glycosidic bonds.

- Can be converted into other derivatives that may exhibit therapeutic properties.

-

Industrial Applications

- Used in the production of specialty chemicals.

- Acts as a precursor for biochemical reagents utilized in various synthetic processes.

Case Study 1: Synthesis of Glycosides

In a study published in Carbohydrate Research, researchers demonstrated the utility of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose in synthesizing glycosides. The compound was reacted with different alcohols under acidic conditions to yield various glycosides with potential biological activities .

Case Study 2: Carbohydrate-Protein Interactions

Another investigation focused on the role of this compound in carbohydrate-protein interaction studies. The research highlighted how the protected hydroxyl groups facilitate binding with lectins, providing insights into the design of carbohydrate-based drugs .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose | Acetylated and benzylidene-protected glucose | Organic synthesis, drug delivery |

| 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | Additional acetyl group at position 4 | Similar applications with more reactivity |

| 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose | Benzyl-protected glucose | Focus on aromatic interactions |

Mecanismo De Acción

The mechanism by which 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose exerts its effects is primarily through its role as a protected sugar derivative. The acetyl and benzylidene groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions. This protection is crucial in multi-step synthetic processes where selective deprotection and subsequent reactions are required.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but with an additional acetyl group at the 4 position.

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose: Similar but with benzyl groups instead of acetyl groups.

Uniqueness

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose is unique due to its specific pattern of acetyl and benzylidene protection, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry for the preparation of complex carbohydrate derivatives.

Actividad Biológica

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose (CAS Number: 173936-77-1) is a modified glucose derivative characterized by acetyl and benzylidene protecting groups. This compound serves as an important intermediate in organic synthesis and has potential applications in various biological contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose can be represented as follows:

This compound features:

- Three acetyl groups at positions 1, 2, and 3.

- A benzylidene group at positions 4 and 6.

These modifications enhance the stability and reactivity of the molecule, making it suitable for various synthetic applications.

The biological activity of this compound primarily arises from its role as a protected sugar derivative. The acetyl and benzylidene groups protect the hydroxyl functionalities of glucose, enabling selective reactions at other positions. This selectivity is essential for multi-step synthetic processes where deprotection and subsequent reactions are required.

Antioxidant Activity

Research indicates that derivatives similar to 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that certain analogs can inhibit reactive oxygen species (ROS) generation in cellular models .

Enzyme Inhibition

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose has been investigated for its inhibitory effects on various enzymes. Notably:

- It has been studied as a potential inhibitor of tyrosinase , an enzyme involved in melanin production. In cellular assays using B16F10 melanoma cells, certain derivatives demonstrated competitive inhibition against tyrosinase with varying degrees of potency compared to standard inhibitors like kojic acid .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 20 | Competitive |

| Analog 1 | 10 | Competitive |

| Analog 3 | 5 | Competitive |

Study on Tyrosinase Inhibition

In a recent study examining the effects of various glucopyranose derivatives on tyrosinase activity:

- Analog 3 derived from similar structural modifications exhibited an inhibition rate significantly higher than that of kojic acid.

- The study utilized Lineweaver–Burk plots to determine the kinetic parameters of inhibition .

Antioxidant Efficacy in Cellular Models

A study assessed the antioxidant capacity of several sugar derivatives including 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose:

Propiedades

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFFJBLSNOZRA-HFHYLLLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.